N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}prop-2-enamide
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Overview
Description
N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}prop-2-enamide is a synthetic organic compound that features a pyrazole ring substituted with a fluorophenyl group
Preparation Methods
The synthesis of N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-fluorophenyl-1H-pyrazole intermediate, which is then reacted with an appropriate ethylating agent to introduce the ethyl group. The final step involves the reaction of this intermediate with prop-2-enamide under specific conditions to yield the target compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the ethyl group.
Addition: The double bond in the prop-2-enamide moiety can undergo addition reactions with various electrophiles, leading to the formation of addition products.
Scientific Research Applications
N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The compound may influence specific signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds
N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}prop-2-enamide can be compared with other similar compounds, such as:
N-{2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]ethyl}prop-2-enamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different biological activities and properties.
N-{2-[1-(4-methylphenyl)-1H-pyrazol-3-yl]ethyl}prop-2-enamide: The presence of a methyl group instead of a fluorine atom can alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-2-14(19)16-9-7-12-8-10-18(17-12)13-5-3-11(15)4-6-13/h2-6,8,10H,1,7,9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUUNZPGQVCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NN(C=C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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